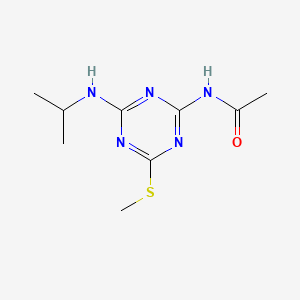
Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)- is a chemical compound with a complex structure that includes an acetamide group, an isopropylamino group, and a methylthio group attached to a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)- typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with isopropylamine and methylthiol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Substitution: The isopropylamino group can be substituted with other amines or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Various amines or nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Amino-substituted triazine derivatives.
Applications De Recherche Scientifique
Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and the attached functional groups play a crucial role in determining the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, N-(1-methylethyl)-2-[(1-methylethyl)amino]-
- Acetamide, N-[2-[[[(1-methylethyl)amino]carbonyl]amino]ethyl]-
Uniqueness
Compared to similar compounds, Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)- is unique due to the presence of the methylthio group and the specific substitution pattern on the triazine ring
Propriétés
Numéro CAS |
83364-13-0 |
|---|---|
Formule moléculaire |
C9H15N5OS |
Poids moléculaire |
241.32 g/mol |
Nom IUPAC |
N-[4-methylsulfanyl-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]acetamide |
InChI |
InChI=1S/C9H15N5OS/c1-5(2)10-7-12-8(11-6(3)15)14-9(13-7)16-4/h5H,1-4H3,(H2,10,11,12,13,14,15) |
Clé InChI |
CPDIZGWEGWXWTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC(=NC(=N1)SC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


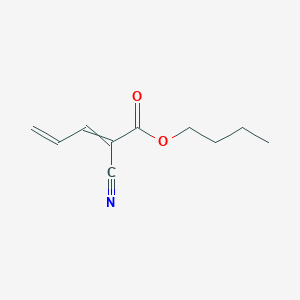
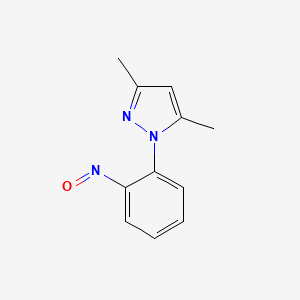
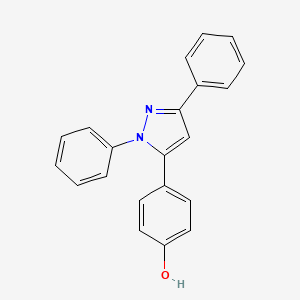
![N-Methoxy-N-methyl-N'-[4-(3-phenylpropyl)phenyl]urea](/img/structure/B14426157.png)

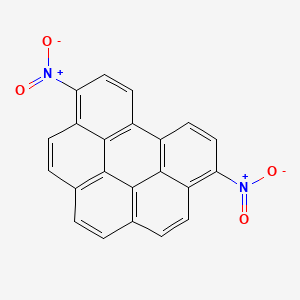
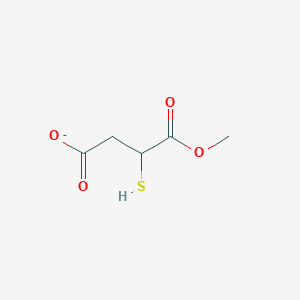


![Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)-](/img/structure/B14426187.png)
![[Methyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14426202.png)
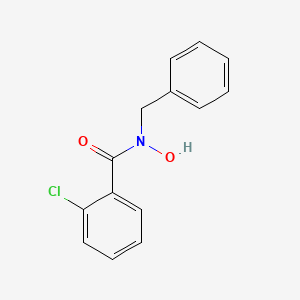
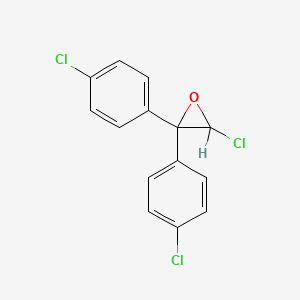
![15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14426224.png)
